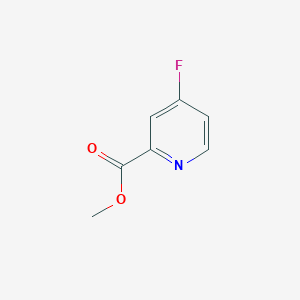

Methyl 4-fluoropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUMSXSSXWAGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673217 | |

| Record name | Methyl 4-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-79-5 | |

| Record name | Methyl 4-fluoro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-fluoropyridine-2-carboxylate: Properties, Synthesis, and Applications for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoropyridine-2-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyridine ring can profoundly influence the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, with the CAS number 886371-79-5, is a pyridine derivative featuring a fluorine atom at the C4 position and a methyl ester at the C2 position.[1] This substitution pattern imparts unique electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-fluoropicolinate, 4-fluoropyridine-2-carboxylic acid methyl ester | [1] |

| CAS Number | 886371-79-5 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Expected to be a solid or liquid at room temperature | Inferred |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of closely related structures, such as Methyl 3-fluoropyridine-4-carboxylate, we can predict the key spectroscopic features.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and one singlet for the methyl ester protons. The fluorine atom at the C4 position will influence the chemical shifts and coupling constants of the adjacent protons.

-

H-3, H-5, H-6 protons: These protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine at C4 will cause splitting of the H-3 and H-5 signals (³JHF and ⁴JHF couplings).

-

-OCH₃ protons: A singlet corresponding to the three methyl protons of the ester group is expected around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the large C-F coupling constants, a hallmark of fluorinated aromatic compounds.

-

C-4: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 250-270 Hz.

-

C-3 and C-5: These carbons will show smaller two-bond C-F coupling (²JCF).

-

C-2 and C-6: These carbons will exhibit even smaller three-bond C-F coupling (³JCF).

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to appear around δ 163-165 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will likely be observed around δ 52-54 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment. For a similar compound, Methyl 3-fluoropyridine-4-carboxylate, the ¹⁹F NMR signal appears at δ -125.5 ppm (referenced to C₆F₆).[2] A similar chemical shift is anticipated for this compound. The signal will likely be a multiplet due to coupling with the H-3 and H-5 protons.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155, corresponding to the molecular weight of the compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-F stretch: A strong band in the range of 1200-1300 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic and methyl): Bands around 2950-3100 cm⁻¹.

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Fluoropyridine-2-carboxylic acid via Balz-Schiemann Reaction

This protocol is adapted from the synthesis of 4-fluoropyridine.[3]

-

Diazotization: In a suitable reaction vessel, dissolve 4-aminopyridine-2-carboxylic acid in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the reaction mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt will precipitate from the solution. Isolate the salt by filtration and wash it with cold ether.

-

Thermal Decomposition (Schiemann Reaction): Gently heat the isolated and dried diazonium salt. The salt will decompose to yield 4-fluoropyridine-2-carboxylic acid, nitrogen gas, and boron trifluoride. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Purification: The crude 4-fluoropyridine-2-carboxylic acid can be purified by recrystallization.

Step 2: Esterification to this compound

This is a standard Fischer esterification procedure.

-

Reaction Setup: Suspend 4-fluoropyridine-2-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing pyridine ring, the activating effect of the fluorine atom towards nucleophilic substitution, and the reactivity of the methyl ester group.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles. This is a key reaction for introducing further diversity into the molecule. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the C4 position.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Experimental Insight: The choice of solvent and base is crucial for the success of SₙAr reactions. Polar aprotic solvents like DMF or DMSO are often employed to enhance the nucleophilicity of the attacking species.

Hydrolysis of the Ester

The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoropyridine-2-carboxylic acid. This transformation is useful for subsequent amide bond formation or other derivatizations of the carboxylic acid functionality.

Other Potential Reactions

-

Reduction: The ester group can be reduced to the corresponding alcohol, (4-fluoropyridin-2-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cross-Coupling Reactions: While the C-F bond is generally strong, under specific catalytic conditions, it might be possible to engage the C4 position in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated pyridines are privileged scaffolds in modern drug discovery.[4] The incorporation of a fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, the 4-position can be functionalized via SₙAr to introduce various pharmacophoric groups. The ester at the 2-position can be converted into amides, which are common functionalities in many drug molecules.

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motif is present in a wide range of biologically active compounds. Its utility is highlighted by its role as a key intermediate for producing APIs, particularly those targeting the central nervous system.

Handling and Safety

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a fluorinated pyridine ring and a reactive ester functionality provides multiple avenues for chemical modification. While a comprehensive set of experimental data for this specific compound is not yet fully available in the public domain, this guide provides a solid foundation for its use in research and development, based on established chemical principles and data from closely related analogues. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound is set to increase.

References

-

PubChem. This compound. Available from: [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134. Available from: [Link]

-

Ishii, A., et al. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]

Sources

- 1. This compound | C7H6FNO2 | CID 46311149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-fluoropyridine-4-carboxylate 97 455-69-6 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-fluoropyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 4-fluoropyridine-2-carboxylate, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical identity, including its IUPAC name and various synonyms, and present its key physicochemical properties. The guide will further explore established synthetic routes, elucidating the underlying chemical principles that govern these transformations. A significant focus will be placed on the compound's reactivity, particularly its utility in nucleophilic aromatic substitution reactions, which is central to its application in the synthesis of complex molecular architectures. Finally, we will discuss its current and potential applications in drug discovery and development, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This systematic name precisely describes its molecular structure: a pyridine ring with a methyl carboxylate group at the 2-position and a fluorine atom at the 4-position.

In practice, several synonyms are frequently encountered in scientific literature and commercial catalogs. A common and widely used synonym is Methyl 4-fluoropicolinate .[1][2] Other identifiers include:

-

4-fluoro-2-Pyridinecarboxylic acid methyl ester[2]

-

4-Fluoro-pyridine-2-carboxylic acid methyl ester[1]

For database and regulatory purposes, the Chemical Abstracts Service (CAS) has assigned the number 886371-79-5 to this compound.[1][2]

Physicochemical Data Summary

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, reaction optimization, and application. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | PubChem[1] |

| Molecular Weight | 155.13 g/mol | PubChem[1], Sunway Pharm Ltd[2] |

| CAS Number | 886371-79-5 | PubChem[1], Sunway Pharm Ltd[2] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | White to light yellow crystalline powder | Inferred from similar compounds[3] |

| Solubility | Moderately soluble in common organic solvents (e.g., methanol, ethanol) | Inferred from similar compounds[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of fluorinated pyridines is a topic of significant interest due to their prevalence in pharmaceuticals and agrochemicals.[5] The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[5] While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, we can infer logical synthetic pathways based on established organic chemistry principles and related transformations.

A plausible and common strategy for the synthesis of fluorinated aromatic compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective for electron-deficient aromatic systems, such as the pyridine ring, where the presence of electron-withdrawing groups facilitates the displacement of a suitable leaving group by a nucleophile.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

A logical precursor for the synthesis of this compound would be a pyridine ring substituted with a good leaving group at the 4-position, such as a nitro group or a halogen. The electron-withdrawing nature of the methyl carboxylate group at the 2-position would further activate the ring towards nucleophilic attack.

A potential synthetic route is outlined below:

Caption: Proposed two-step synthesis of this compound.

Causality behind Experimental Choices:

-

Nitration: The nitration of methyl picolinate would introduce a nitro group, a strong electron-withdrawing group, onto the pyridine ring. The directing effects of the ring nitrogen and the ester group would favor substitution at the 4-position.

-

Nucleophilic Aromatic Substitution: The nitro group is an excellent leaving group in SNAr reactions.[6] The use of a fluoride source, such as potassium fluoride (KF), in the presence of a phase-transfer catalyst (e.g., a crown ether) in a high-boiling aprotic polar solvent (e.g., DMF or DMSO) would facilitate the displacement of the nitro group by the fluoride ion. The high electronegativity of fluorine makes the SNAr reactions of fluoropyridines generally faster than those of their chloro-analogues.[7]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay of its functional groups: the electron-deficient fluoropyridine ring and the methyl ester.

Nucleophilic Aromatic Substitution at the 4-Position

The fluorine atom at the 4-position is susceptible to displacement by a variety of nucleophiles. The pyridine nitrogen and the methyl carboxylate group at the 2-position act as electron-withdrawing groups, activating the C-F bond towards nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General mechanism for SNAr at the 4-position of this compound.

This reactivity allows for the introduction of a wide range of functionalities at the 4-position, including amines, alkoxides, and thiols, making it a versatile scaffold for building molecular diversity.

Reactions of the Ester Group

The methyl ester group can undergo standard ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. These reactions provide further avenues for derivatization and the synthesis of more complex molecules. For instance, hydrolysis of the ester would yield 4-fluoropyridine-2-carboxylic acid, which can then be coupled with amines to form amides.[8]

Applications in Research and Drug Development

Fluorinated pyridines are a privileged scaffold in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][9] this compound serves as a valuable building block for the synthesis of such compounds.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3][10] Its structure is a component of various biologically active molecules. The ability to readily introduce diverse substituents at the 4-position via SNAr makes it a powerful tool for structure-activity relationship (SAR) studies during lead optimization.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, the fluoropyridine moiety is also important in the agrochemical industry.[5][9] this compound can be used in the synthesis of novel pesticides and herbicides.

Experimental Protocols

To ensure the practical utility of this guide, the following section provides a detailed, step-by-step methodology for a representative reaction involving a related fluoropyridine, which can be adapted for this compound.

Protocol: Nucleophilic Aromatic Substitution of a Nitro Group with Fluoride

This protocol is adapted from a procedure for the synthesis of Methyl 3-fluoropyridine-4-carboxylate and illustrates the general conditions for a nucleophilic aromatic substitution of a nitro group with fluoride.[6][11]

Materials:

-

Methyl 4-nitropyridine-2-carboxylate (starting material)

-

Cesium fluoride (CsF) or Potassium fluoride (KF)

-

Dry Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Methyl 4-nitropyridine-2-carboxylate (1.0 eq).

-

Addition of Reagents: Add cesium fluoride (5.0 eq) and dry DMSO to the flask.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add distilled water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and pentane) to yield the pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful substitution and removal of impurities.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its well-defined IUPAC name and synonyms ensure clear communication within the scientific community. The reactivity of the fluoropyridine ring, especially its susceptibility to nucleophilic aromatic substitution, provides a powerful handle for the introduction of molecular diversity. A solid understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers and scientists to effectively utilize this compound in the development of novel and impactful molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311149, this compound. Retrieved January 5, 2026 from [Link].

-

ChemBK (n.d.). methyl 4-(4-fluorophenyl)pyridine-2-carboxylate. Retrieved January 5, 2026 from [Link].

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 5, 2026 from a university website (specific URL not provided in search results).

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Undheim, K., & Stenstrøm, Y. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-135. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved January 5, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737403, 2-Fluoro-4-methylpyridine. Retrieved January 5, 2026 from [Link].

-

National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved January 5, 2026 from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved January 5, 2026 from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved January 5, 2026 from [Link].

-

Campos, K. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9078–9087. Available at: [Link]

-

MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-135. Available at: [Link]

Sources

- 1. This compound | C7H6FNO2 | CID 46311149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:886371-79-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. organicintermediate.com [organicintermediate.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-fluoropyridine-2-carboxylate: A Technical Guide for Advanced Research and Development

CAS Number: 886371-79-5 Molecular Formula: C₇H₆FNO₂ Molecular Weight: 155.13 g/mol

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

Methyl 4-fluoropyridine-2-carboxylate is a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development.[1] The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the strategic incorporation of a fluorine atom at the 4-position imparts unique physicochemical properties that can profoundly influence a molecule's biological activity.[2] This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and applications, with the aim of empowering researchers to leverage this versatile intermediate in their synthetic endeavors. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, making this compound a valuable starting material for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 155.13 g/mol | PubChem[1] |

| Molecular Formula | C₇H₆FNO₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 886371-79-5 | PubChem[1] |

| Synonyms | Methyl 4-fluoropicolinate, 4-fluoropyridine-2-carboxylic acid methyl ester | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl ester protons and the three aromatic protons on the pyridine ring. The coupling of these aromatic protons with the fluorine atom will result in characteristic splitting patterns. A representative ¹H NMR spectrum can be found at ChemicalBook.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key features for this compound include the carbonyl carbon of the ester and the carbon atoms of the pyridine ring, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant (¹JCF), typically in the range of 235-260 Hz.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching, and the aromatic C-N and C=C stretching vibrations of the pyridine ring.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available pyridine derivative. A logical and commonly employed synthetic strategy involves the initial synthesis of the key intermediate, 4-fluoropyridine-2-carboxylic acid, followed by esterification.

Caption: Step-by-step workflow for the Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 4-fluoropyridine-2-carboxylic acid in an excess of methanol, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of multiple reactive sites. The reactivity is primarily dictated by the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effects of the fluorine atom and the methyl carboxylate group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the carboxylate group stabilizes the Meisenheimer intermediate formed upon nucleophilic attack, thereby facilitating the substitution.

Caption: General scheme of SNAr on this compound.

This reactivity allows for the introduction of a wide range of nucleophiles, including:

-

O-Nucleophiles: Alcohols and phenols can displace the fluoride to form the corresponding ethers.

-

N-Nucleophiles: Amines (primary and secondary) readily react to yield 4-aminopyridine derivatives.

-

S-Nucleophiles: Thiols can be used to introduce sulfur-containing moieties.

The choice of solvent and base is crucial for the success of these reactions and depends on the nucleophilicity of the incoming group.

Modification of the Ester Group

The methyl ester group can be readily transformed into other functional groups:

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) will yield the corresponding 4-fluoropyridine-2-carboxylic acid.

-

Amidation: Reaction with amines can produce the corresponding amides. This can be achieved either directly or by first converting the ester to the more reactive acyl chloride.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its fluorinated pyridine core offers a unique combination of properties that are highly sought after in modern drug discovery. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of the next generation of therapeutics.

References

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]

- US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents.

-

This compound | C7H6FNO2 | CID 46311149 - PubChem. Available at: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. Available at: [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

-

(PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchGate. Available at: [Link]

-

esterification of carboxylic acids with - Organic Syntheses Procedure. Available at: [Link]

-

Preparation method of halauxifen-methyl - Eureka | Patsnap. Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. Available at: [Link]

- EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ... - Google Patents.

-

Acid to Ester - Common Conditions. Available at: [Link]

- KR101337798B1 - Process for esterification of an organic acid - Google Patents.

-

3: Esterification (Experiment) - Chemistry LibreTexts. Available at: [Link]

Sources

Physical and chemical properties of Methyl 4-fluoropyridine-2-carboxylate

An In-depth Technical Guide to Methyl 4-fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries.[1][2][3] The incorporation of a fluorine atom into the pyridine ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability of parent molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

The distinct properties of this compound are summarized below. These characteristics are fundamental for its handling, reaction design, and application.

| Property | Value | Source(s) |

| Molecular Formula | C7H6FNO2 | [4][5] |

| Molecular Weight | 155.13 g/mol | [4][5] |

| CAS Number | 886371-79-5 | [4][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | Not explicitly available, but related compounds suggest it is a solid at room temperature. | [2] |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

| Solubility | Moderately soluble in common organic solvents like methanol and ethanol. | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | Methyl 4-fluoropicolinate, 4-fluoro-2-Pyridinecarboxylic acid methyl ester | [4][5] |

Synthesis and Reactivity

The synthesis of fluorinated pyridines like this compound often involves nucleophilic aromatic substitution or diazotization reactions.[1][6] A common synthetic pathway involves the esterification of 4-fluoropyridine-2-carboxylic acid.

Synthetic Workflow Example: Esterification of 4-fluoropyridine-2-carboxylic acid

This protocol outlines a general procedure for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoropyridine-2-carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0°C. This converts the carboxylic acid to the more reactive acyl chloride.

-

Esterification: After the activation is complete (as monitored by techniques like thin-layer chromatography), slowly add anhydrous methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The reactivity of this compound is primarily dictated by the pyridine ring, the ester group, and the fluorine atom. The electron-withdrawing nature of the fluorine and the ester group makes the pyridine ring susceptible to nucleophilic attack. The ester group can undergo hydrolysis to the corresponding carboxylic acid or amidation to form amides.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Analytical Workflow

Caption: Standard analytical workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The coupling constants between the protons and the fluorine atom can provide structural confirmation.

-

¹³C NMR : Will display distinct signals for each carbon atom, with the carbon attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF).[7]

-

¹⁹F NMR : A single resonance will confirm the presence of the fluorine atom.

-

-

Mass Spectrometry (MS) : Electron-impact mass spectrometry (EI-MS) or electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-F stretching vibrations, and aromatic C-H and C=C/C=N stretching vibrations.[8]

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including agents targeting the central nervous system.[2] Its utility also extends to the synthesis of agrochemicals.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9][10] It is important to avoid inhalation, ingestion, and contact with skin and eyes.[9][10] Store the compound in a tightly sealed container in a cool, dry place.[9]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIH. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

PubChem. 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate. [Link]

-

PubChem. 4-Fluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H6FNO2 | CID 46311149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:886371-79-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-fluoropyridine-2-carboxylate

This document provides an in-depth technical analysis of the spectral data for Methyl 4-fluoropyridine-2-carboxylate, a key heterocyclic building block in contemporary drug discovery and materials science. As researchers and development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This guide moves beyond a simple data repository, offering insights into the causality behind spectral features and providing robust, self-validating experimental protocols.

The structural integrity of this compound (CAS: 886371-79-5, Molecular Formula: C₇H₆FNO₂, Molecular Weight: 155.13 g/mol ) is unequivocally established through a multi-technique spectroscopic approach.[1] The strategic placement of the fluoro-, and methyl ester substituents on the pyridine ring creates a distinct and predictable pattern of signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which will be detailed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy serves as the cornerstone for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework and offer definitive evidence of substituent placement through chemical shifts and spin-spin coupling, particularly the diagnostic couplings to fluorine.

Expertise in Action: Experimental Protocol for NMR Acquisition

The following protocol is designed for high-resolution data acquisition, ensuring accuracy and reproducibility. The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small, non-protic organic molecules of this type, offering excellent solubility and a clean spectral window.

Workflow: NMR Sample Preparation and Analysis

Caption: High-resolution NMR data acquisition workflow.

Analysis of the ¹H NMR Spectrum

The proton spectrum is characterized by three distinct signals in the aromatic region and one singlet in the aliphatic region. The chemical shifts and coupling patterns are highly informative, directly reflecting the electronic environment imposed by the electronegative nitrogen and fluorine atoms, and the electron-withdrawing carboxylate group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-6 | ~8.60 | d | JH6-H5 ≈ 5.0 | Located ortho to the ring nitrogen, this proton is significantly deshielded and appears furthest downfield. It couples only to H-5. |

| H-5 | ~7.90 | dd | JH5-H6 ≈ 5.0, JH5-F4 ≈ 8.0 | This proton is coupled to the adjacent H-6 and shows a characteristic through-space coupling to the fluorine at C-4. |

| H-3 | ~7.40 | d | JH3-F4 ≈ 4.0 | Positioned meta to the nitrogen but ortho to the ester, this proton experiences moderate deshielding. Its multiplicity is a doublet due to coupling with the fluorine atom. |

| -OCH₃ | ~3.95 | s | N/A | The methyl protons of the ester group appear as a sharp singlet in a typical upfield region. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum confirms the presence of seven unique carbon environments. The most powerful diagnostic feature is the large one-bond carbon-fluorine coupling (¹JCF), which provides unequivocal evidence for the position of the fluorine substituent.

| Carbon Assignment | Predicted δ (ppm) | Coupling Constant (J, Hz) | Rationale for Assignment |

| C-2 (C=O) | ~164.0 | ³JCF ≈ 4.0 | The ester carbonyl carbon, typically found in this downfield region. Shows a small coupling to the fluorine atom. |

| C-4 (C-F) | ~168.0 | ¹JCF ≈ 270 | This carbon is directly bonded to fluorine, resulting in a significant downfield shift and a very large one-bond C-F coupling constant, a hallmark of fluoroaromatic compounds.[2] |

| C-6 | ~151.0 | ³JCF ≈ 6.0 | The carbon adjacent to the nitrogen is highly deshielded and exhibits a smaller three-bond coupling to fluorine. |

| C-3 | ~115.0 | ²JCF ≈ 20.0 | This carbon shows a characteristic two-bond coupling to the fluorine atom.[2] |

| C-5 | ~118.0 | ²JCF ≈ 25.0 | Similar to C-3, this carbon exhibits a two-bond coupling to the fluorine. |

| C-2 (Ring) | ~147.0 | ⁴JCF ≈ 2.0 | The ester-bearing carbon of the pyridine ring is deshielded by the adjacent nitrogen and the ester group. |

| -OCH₃ | ~53.0 | N/A | The methyl carbon of the ester appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. The spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl group of the ester and vibrations of the fluorinated aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for a solid or liquid sample as it requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric (H₂O, CO₂) and crystal absorbances.

-

Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum (e.g., average of 32 scans at a resolution of 4 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Interpretation of Key IR Absorptions

The following table outlines the expected vibrational modes critical for structural confirmation.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3100-3000 | C-H Aromatic Stretch | Medium-Weak | Confirms the presence of the pyridine ring hydrogens. |

| ~2950 | C-H Aliphatic Stretch | Weak | Corresponds to the methyl group of the ester. |

| ~1730 | C=O Ester Stretch | Strong | A prominent and sharp band characteristic of the carbonyl group in an α,β-unsaturated ester. This is a key diagnostic peak. |

| ~1600, ~1560 | C=C / C=N Ring Stretch | Strong-Medium | Typical skeletal vibrations for the pyridine ring. The presence of multiple bands is common for substituted pyridines.[3][4] |

| ~1250 | C-F Stretch | Strong | A strong absorption indicative of the carbon-fluorine bond in an aromatic system. |

| ~1300, ~1100 | C-O Ester Stretch | Strong | Asymmetric and symmetric stretching modes of the C-O-C linkage of the methyl ester. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers structural clues through the analysis of fragmentation patterns. For a molecule of this size and functionality, Electron Ionization (EI) is an effective technique that induces reproducible fragmentation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe or gas chromatography inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to cause both ionization and subsequent fragmentation.[5]

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Analysis of the Mass Spectrum and Fragmentation Pathway

The EI mass spectrum will show a clear molecular ion (M⁺˙) peak, confirming the molecular weight. The fragmentation pattern is dictated by the stability of the resulting fragments, with cleavages adjacent to the carbonyl group and losses from the ester moiety being particularly favored.[6][7]

Predicted Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of the target molecule.

Table of Major Predicted Fragments

| m/z | Ion Structure | Identity | Significance |

| 155 | [C₇H₆FNO₂]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |

| 124 | [C₆H₃FNO]⁺ | [M - OCH₃]⁺ | Represents the common loss of a methoxy radical (•OCH₃) via alpha-cleavage, resulting in a stable acylium ion.[7] This is often a base peak or a very intense fragment for methyl esters. |

| 96 | [C₅H₃FN]⁺ | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy radical (•COOCH₃), yielding the fluoropyridinyl cation. |

| 95 | [C₄H₂FN]⁺ | [C₅H₃FN - H]⁺ | Potential loss of a hydrogen atom from the m/z 96 fragment. |

Conclusion

The collective spectroscopic data provides an unambiguous and robust confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the molecular skeleton and substituent positions, highlighted by diagnostic H-F and C-F coupling constants. IR spectroscopy confirms the presence of essential ester and fluoro-aromatic functional groups, while mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern dominated by losses from the ester moiety. This comprehensive spectral guide serves as an authoritative reference for researchers, ensuring confident identification and use of this valuable chemical intermediate.

References

-

Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014). ChemistryOpen. [Link]

-

A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (1975). Canadian Journal of Chemistry. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). Journal of the Serbian Chemical Society. [Link]

-

Spectroscopic Investigations of 2-Aminopyridine. (2009). TSI Journals. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2007). Molecules. [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (2006). Journal of the Mexican Chemical Society. [Link]

-

2-Methylpyridine 13C NMR Spectrum. Human Metabolome Database. [Link]

-

This compound. PubChem. [Link]

-

2-Fluoro-4-methylpyridine Spectral Data. PubChem. [Link]

-

Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2021). Accounts of Chemical Research. [Link]

-

Supporting Information: NMR Spectra of Pyridine Derivatives. The Royal Society of Chemistry. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds.

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]

-

Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

-

1H NMR data (400MHz, pyridine-d5, 363K). The Royal Society of Chemistry. [Link]

-

13C NMR chemical shifts of 2,2'-bipyridine-4,4'-dicarboxylates. ResearchGate. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2002). Journal of Chromatography B. [Link]

-

13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

2-Pyridinamine, 4-methyl- IR Spectrum. NIST WebBook. [Link]

Sources

- 1. This compound | C7H6FNO2 | CID 46311149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijres.org [ijres.org]

- 4. tsijournals.com [tsijournals.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methyl 4-fluoropyridine-2-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the myriad of fluorinated heterocycles, Methyl 4-fluoropyridine-2-carboxylate has emerged as a particularly valuable building block. Its unique electronic profile, engendered by the interplay between the electron-withdrawing fluorine atom and the pyridine ring, imparts favorable characteristics that are increasingly exploited in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, key chemical attributes, and diverse applications of this compound in medicinal chemistry, highlighting its role in the development of innovative treatments for a range of diseases.

Introduction: The Strategic Advantage of Fluorination in Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom onto this scaffold can dramatically enhance a molecule's therapeutic potential. Fluorine's high electronegativity and small atomic radius allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Specifically, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[1] Furthermore, the strategic placement of fluorine can alter the pKa of nearby basic nitrogen atoms, fine-tuning the molecule's ionization state at physiological pH and improving its pharmacokinetic profile.

This compound, with its fluorine atom at the 4-position, presents a unique combination of these benefits. The fluorine atom's electron-withdrawing nature modulates the reactivity of the pyridine ring and the carboxylate group, making it a versatile intermediate for a variety of chemical transformations.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design and synthesis.

| Property | Value | Source |

| Molecular Formula | C7H6FNO2 | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| CAS Number | 886371-79-5 | [2] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Moderately soluble in common organic solvents like methanol and ethanol | |

| Melting Point | Approximately 129-130°C |

Spectroscopic Data: While experimental data can vary, the expected NMR spectra for this compound would exhibit characteristic features. In ¹H NMR, distinct signals for the aromatic protons on the pyridine ring would show coupling to the fluorine atom. The ¹³C NMR would display a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.[3] The ¹⁹F NMR spectrum provides a sensitive probe for the electronic environment of the fluorine atom.[3]

Synthesis of this compound and its Precursors

The synthesis of this compound and related fluorinated pyridines can be achieved through several routes. A common strategy involves the diazotization of a corresponding aminopyridine followed by a fluorination reaction, such as the Balz-Schiemann reaction.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of functionalized fluoropyridines, which can be adapted to produce this compound.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol provides a detailed procedure for the synthesis of the parent 4-fluoropyridine, a key precursor, adapted from established methods.[4]

Materials:

-

4-Aminopyridine

-

42% aqueous solution of HBF4

-

Sodium nitrite

-

Sodium bicarbonate

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a two-necked round-bottom flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF4, heating to 40°C.

-

Cool the solution to 5-7°C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension, maintaining the temperature between 5-9°C. The crystals will gradually dissolve.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water to neutralize the acid.

-

Extract the aqueous solution with dichloromethane (2 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoropyridine.

Applications in Medicinal Chemistry: A Privileged Fragment

This compound is a valuable building block in fragment-based drug discovery (FBDD), an approach that uses small, low-complexity molecules to identify starting points for drug development.[5][6] Its favorable properties make it an attractive "fragment" for screening against a wide range of biological targets.

Role as a Bioisostere

In drug design, the concept of bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to improve the compound's overall profile.[7] The 4-fluoropyridine moiety can act as a bioisostere for other aromatic systems, such as a phenyl ring or other substituted pyridines.[8] This substitution can lead to improved potency, selectivity, and pharmacokinetic properties.[9]

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound scaffold into a drug candidate can provide valuable insights into its structure-activity relationship (SAR).[10] The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.[1] The pyridine nitrogen can also act as a hydrogen bond acceptor, further anchoring the molecule in the active site.

The following diagram illustrates the logical relationship in how the structural features of this compound contribute to its desirable properties in drug design.

Caption: Structure-property relationships of this compound in drug design.

Case Studies and Therapeutic Targets

Fluorinated pyridine derivatives have shown promise in a variety of therapeutic areas, including:

-

Oncology: As inhibitors of kinases and other signaling proteins involved in cancer progression.[10][11]

-

Infectious Diseases: As antiviral and antibacterial agents.[12]

-

Neurodegenerative Diseases: Targeting enzymes and receptors implicated in conditions like Alzheimer's disease.[10]

-

Inflammatory Diseases: Modulating inflammatory pathways.[12]

Future Perspectives and Conclusion

The unique combination of properties offered by this compound positions it as a highly valuable and versatile building block in medicinal chemistry. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve target engagement makes it a powerful tool in the hands of drug designers.[13] As our understanding of the subtle effects of fluorination continues to grow, we can expect to see the increasing application of this and other fluorinated pyridine scaffolds in the development of the next generation of innovative medicines. The continued exploration of its synthetic utility and its incorporation into diverse molecular architectures will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Synthetic method of 2-amino-4-fluoropyridine. (2021). Google Patents.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). CORE. Retrieved January 5, 2026, from [Link]

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. Retrieved January 5, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. Retrieved January 5, 2026, from [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 5, 2026, from [Link]

-

BIOISOSTERSM. (n.d.). SlideShare. Retrieved January 5, 2026, from [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 5, 2026, from [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound | C7H6FNO2 | CID 46311149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 7. BIOISOSTERSM | PPTX [slideshare.net]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Discovery and history of 4-fluoropyridine compounds

An In-depth Technical Guide to 4-Fluoropyridine: From a Challenging Discovery to an Indispensable Synthetic Cornerstone

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, agrochemistry, and materials science. Among the vast array of organofluorine compounds, 4-fluoropyridine stands out as a critical building block, prized for the unique physicochemical properties it imparts to larger molecules. This technical guide provides a comprehensive exploration of 4-fluoropyridine, charting its course from a difficult-to-isolate laboratory curiosity to a commercially significant synthetic intermediate. We will delve into the initial discovery and the inherent chemical hurdles that defined its early history, chronicle the evolution of its synthetic methodologies from the classic Balz-Schiemann reaction to modern halogen exchange protocols, dissect its unique reactivity profile, and survey its applications as a key component in the development of pharmaceuticals and other advanced materials.

The Genesis of 4-Fluoropyridine: A Story of Discovery and Instability

The journey to access fluorinated pyridines was initially marked by significant synthetic challenges. The first documented synthesis of 4-fluoropyridine was reported in 1958 by Wibaut et al., who employed the decomposition of 4-pyridyl diazonium fluoride.[1][2] However, this pioneering effort yielded a product that was described as both "poor and impure," hinting at the compound's problematic nature.[1][3]

The primary obstacle in these early endeavors was the pronounced instability of the 4-fluoropyridine molecule, particularly in aqueous or acidic environments.[3][4] It was discovered that the compound is highly susceptible to an acid-catalyzed transformation, leading to the formation of N-(4-pyridyl)-4-pyridone.[1][3] This dimerization-hydrolysis pathway not only complicated its isolation and purification but also severely limited the yields of early synthetic routes.[3][4] Early methods, such as the Balz-Schiemann reaction, also relied on potentially hazardous intermediates like diazonium salts, adding another layer of difficulty to the process.[1] This inherent instability underscored the need for more robust and controlled synthetic strategies, a challenge that chemists would address over the subsequent decades.

The Evolution of Synthetic Methodologies

The demand for 4-fluoropyridine as a synthetic intermediate spurred the development of more reliable and scalable production methods. The evolution from hazardous, low-yielding reactions to efficient, modern protocols is a testament to the advancements in synthetic organic chemistry.

The Balz-Schiemann Reaction: A Foundational Approach

For many years, the Balz-Schiemann reaction was the principal method for introducing a fluorine atom onto an aromatic ring, including the pyridine scaffold.[5][6] This reaction involves two key stages: the diazotization of a primary aromatic amine (4-aminopyridine) in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt, followed by the thermal decomposition of this salt to yield the desired aryl fluoride.[3][5]

Despite its historical significance, the Balz-Schiemann reaction for 4-fluoropyridine is fraught with challenges, including the handling of highly toxic hydrofluoric acid (HF) and the aforementioned instability of the product during aqueous workup.[4] Special care must be taken to neutralize the reaction mixture at low temperatures to suppress the formation of N-(4-pyridyl)-4-pyridone.[3]

-

Preparation of Diazonium Salt: 4-Aminopyridine is dissolved in fluoroboric acid. The solution is cooled to between 5–7 °C in an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate may appear.

-

Diazotization: Sodium nitrite is added slowly and portion-wise to the suspension, ensuring the reaction temperature is maintained between 5–9 °C. The exothermic nature of the reaction requires careful monitoring, especially during the latter half of the addition. The addition process can take up to 90 minutes.

-

Decomposition: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5–10 °C and then allowed to warm to room temperature to initiate the decomposition of the diazonium salt.

-

Workup and Isolation: The reaction mixture is added slowly to a pre-chilled aqueous solution of sodium bicarbonate or potassium hydroxide (-20 °C is ideal) to neutralize the strong acid.[3] This step is critical, as improper neutralization leads to the formation of gummy brown polymeric material and N-(4'-pyridyl)-4-pyridone, which severely hinders extraction.[4]

-

Extraction: The neutralized mixture is extracted with an organic solvent, such as dichloromethane (CH₂Cl₂). The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The final product is purified by vacuum distillation to afford 4-fluoropyridine as a clear liquid.[3] Yields are often modest, with a 20-22% isolated yield being typical for this procedure.[3][4]

Halogen Exchange (Halex) Reaction: The Industrial Standard

A more contemporary and industrially scalable approach for synthesizing 4-fluoropyridine is the nucleophilic halogen exchange (Halex) reaction.[7] This method involves the substitution of a chlorine atom from 4-chloropyridine with fluorine using an alkali metal fluoride, most commonly potassium fluoride (KF).

The reaction is typically performed at elevated temperatures in a polar aprotic solvent, such as sulfolane.[8] The efficiency of the Halex reaction relies on the ability of the fluoride ion to act as a nucleophile to displace the chloride leaving group from the electron-deficient pyridine ring. While conceptually simpler than the Balz-Schiemann route, optimization of reaction conditions (temperature, solvent, and potential catalysts) is crucial for achieving high yields and selectivity.[7][8]

Physicochemical Properties and Reactivity Profile

4-Fluoropyridine is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[7][9] Its utility in synthesis is a direct consequence of the electronic properties conferred by the fluorine atom.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄FN | [10] |

| Molecular Weight | 97.09 g/mol | [10] |

| CAS Number | 694-52-0 | [10] |

| Appearance | Colorless to pale yellow liquid | [7][9] |

| Boiling Point | ~114 °C at 760 mmHg | [11] |

| Density | ~1.117 g/cm³ | [11] |

| Solubility | Soluble in common organic solvents; limited solubility in water | [7] |

The fluorine atom at the 4-position exerts a strong electron-withdrawing effect through induction, which significantly decreases the electron density of the pyridine ring. This deactivation makes the C4 position highly susceptible to nucleophilic attack. Consequently, the primary mode of reactivity for 4-fluoropyridine is nucleophilic aromatic substitution (SₙAr), where the fluoride ion serves as an excellent leaving group.[4][12] This predictable reactivity makes it an ideal reagent for introducing the 4-pyridyl moiety into a vast range of molecules.[4]

Applications in Research and Development

The strategic value of 4-fluoropyridine lies in its role as a versatile building block, particularly in the life sciences. The incorporation of fluorine can profoundly and beneficially alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][13]

-